Product packaging for 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide(Cat. No.:)

6,7-Dichlorobenzo[B]thiophene 1,1-dioxide

Cat. No.: B13042571
M. Wt: 235.09 g/mol
InChI Key: WRSOYFMVASDEJM-UHFFFAOYSA-N
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Description

6,7-Dichlorobenzo[B]thiophene 1,1-dioxide is a high-value chemical scaffold in medicinal chemistry and pharmacological research. This compound is recognized as a core structural unit for a novel class of diuretic and antihypertensive agents. Studies have demonstrated that derivatives based on this structure, particularly [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids and their 1,1-dioxides, exhibit potent oral activity in animal models. For instance, one lead compound showed a marked diuretic response in saline-loaded mice and a significant hypotensive effect in spontaneously hypertensive rats, indicating a promising combined pharmacological profile . The structural motif of the benzo[b]thiophene 1,1-dioxide core has also been investigated in other therapeutic areas. Related sulphonamide derivatives have been identified as strong cytotoxic agents that induce apoptosis in tumor cells. Their mechanism of action is linked to the inhibition of a tumor-associated NADH oxidase (tNOX) in a redox state-dependent manner, leading to the overproduction of reactive oxygen species (ROS) and programmed cell death . Researchers utilize this compound as a critical synthetic intermediate for developing and exploring new bioactive molecules. Its applications extend to the synthesis of various patented benzo[b]thiophene compounds specifically designed for blood pressure reduction and diuresis production . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Cl2O2S B13042571 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4Cl2O2S

Molecular Weight

235.09 g/mol

IUPAC Name

6,7-dichloro-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C8H4Cl2O2S/c9-6-2-1-5-3-4-13(11,12)8(5)7(6)10/h1-4H

InChI Key

WRSOYFMVASDEJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2(=O)=O)Cl)Cl

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 6,7 Dichlorobenzo B Thiophene 1,1 Dioxide

Detailed Reaction Pathways and Identification of Key Intermediates in Core Formation

The synthesis of the benzo[b]thiophene 1,1-dioxide core can be achieved through various synthetic routes, with oxidation of the parent benzo[b]thiophene being a common method. utexas.edu For the formation of substituted derivatives like 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide, a key strategy involves the cyclization of appropriately substituted precursors.

One prominent pathway involves the electrochemical synthesis from sulfonhydrazides and internal alkynes. nih.gov This method proceeds through a series of key intermediates. The reaction is initiated by the deprotonation and subsequent anodic oxidation of a sulfonhydrazide to generate a sulfonyl radical . nih.gov This highly reactive species then adds to an internal alkyne to form an alkenyl radical intermediate . nih.gov Further oxidation of this intermediate produces an alkenyl cation, which then undergoes intramolecular cyclization. nih.gov A critical step in this pathway is the formation of a strained quaternary spirocyclization intermediate . nih.gov This intermediate is rationalized to undergo a 1,2-S-migration, leading to ring expansion and subsequent aromatization to yield the final benzo[b]thiophene 1,1-dioxide product. nih.gov

Another approach involves the C3-chlorination of C2-substituted benzothiophene (B83047) derivatives using sodium hypochlorite. While not a direct core formation method for the title compound, it highlights the reactivity of the benzothiophene scaffold. DFT calculations on this reaction suggest the formation of a C2–C3 chloronium ion intermediate, which then rearranges to an S-stabilized C2-carbocation before re-aromatization. nih.govrsc.org

Analysis of Electrophilic and Nucleophilic Reactivity at Specific Molecular Sites

The chemical reactivity of this compound is dictated by the electron-withdrawing nature of both the sulfone group and the chlorine atoms. These features render the molecule susceptible to nucleophilic attack and also influence its behavior in cycloaddition reactions.

The sulfone group significantly reduces the aromaticity of the thiophene (B33073) ring, making the double bond of the five-membered ring a potent dienophile and a Michael acceptor. utexas.edu The electron-withdrawing chlorine atoms at the 6 and 7 positions are expected to further enhance the electrophilicity of the benzo-fused ring system.

Nucleophilic Reactivity: Studies on related chlorinated heterocyclic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the positions activated by both the condensed heterocyclic ring and the electron-withdrawing substituents are highly susceptible to nucleophilic substitution. mdpi.com In this analogue, the chlorine at the C4 position, which is ortho to the nitro group and part of the activated ring system, is readily displaced by nitrogen nucleophiles. mdpi.com By analogy, in this compound, the carbon atoms of the benzene (B151609) ring, particularly those in proximity to the electron-withdrawing sulfone and chloro groups, are expected to be the primary sites for nucleophilic attack.

Electrophilic Reactivity: As a dienophile, benzo[b]thiophene 1,1-dioxides readily participate in [4+2] cycloaddition reactions (Diels-Alder reactions). utexas.eduwikipedia.orgmasterorganicchemistry.com The electron-deficient nature of the double bond in the thiophene dioxide ring makes it highly reactive towards electron-rich dienes. The presence of the 6,7-dichloro substituents would further lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, thereby accelerating the reaction with suitable dienes. masterorganicchemistry.com

Elucidation of Radical-Mediated Reaction Mechanisms

Radical reactions provide a powerful and versatile avenue for the synthesis and functionalization of benzo[b]thiophene 1,1-dioxides. As mentioned in section 3.1, electrochemical methods have been successfully employed to construct the benzo[b]thiophene 1,1-dioxide core via a radical-mediated pathway. nih.gov

The key steps in this electrochemical synthesis are:

Generation of a Sulfonyl Radical: The reaction commences with the anodic oxidation of a sulfonhydrazide to form a sulfonyl radical. nih.gov The involvement of a radical pathway is supported by control experiments where the addition of radical scavengers, such as butylated hydroxytoluene (BHT) and 2,2,6,6-tetramethylpiperidinooxy (TEMPO), completely inhibits the reaction. nih.gov

Radical Addition and Cyclization: The sulfonyl radical adds to an internal alkyne, leading to an alkenyl radical. This is followed by an intramolecular cyclization. nih.gov

Ipso-Attack and Rearrangement: A selective ipso-addition, rather than an ortho-attack, leads to the formation of a strained quaternary spirocyclic intermediate, which then undergoes a 1,2-S-migration to furnish the final product. nih.gov

Furthermore, radical cascade cyclizations of 2-alkynylthioanisoles with α-oxocarboxylic acids in the presence of AgNO3 have also been reported for the synthesis of 2-substituted benzo[b]thiophenes, which can then be oxidized to the corresponding 1,1-dioxides. nih.gov Another related radical-promoted method is the substitutive heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in the presence of a radical initiator like AIBN to yield 2-alkoxymethylbenzothiophenes. acs.org These examples underscore the importance of radical intermediates in the construction of the benzothiophene framework.

Influence of Molecular Strain and Aromaticity on Reaction Selectivity and Pathway Divergence

The oxidation of the sulfur atom in benzo[b]thiophene to a sulfone significantly disrupts the aromaticity of the five-membered ring. This loss of aromaticity is a key factor driving the reactivity of benzo[b]thiophene 1,1-dioxides, particularly in cycloaddition reactions where the system can regain aromaticity in the product.

The formation of a strained quaternary spirocyclization intermediate during the electrochemical synthesis of benzo[b]thiophene 1,1-dioxides is a prime example of how molecular strain influences reaction pathways. nih.gov The pathway involving this strained intermediate, formed via an ipso-attack, is favored over a direct ortho-attack. The subsequent facile 1,2-S-migration is driven by the release of this strain, leading to the thermodynamically more stable rearranged product. nih.gov

In Diels-Alder reactions, the dienophile reactivity of benzo[b]thiophene 1,1-dioxides is a direct consequence of the reduced aromaticity of the thiophene ring. utexas.edu The reaction allows for the formation of a more stable, partially aromatic cyclohexene (B86901) ring system in the initial adduct. In many cases, this is followed by the extrusion of sulfur dioxide, leading to a fully aromatic naphthalene (B1677914) system. The size of rings fused to the benzo[b]thiophene core can also play a critical role in dictating product distributions in such reactions. researchgate.net

Stereochemical Considerations in the Synthesis and Reactions of Benzo[b]thiophene 1,1-dioxide Derivatives

Stereochemistry plays a crucial role in the reactions of benzo[b]thiophene 1,1-dioxides, particularly in cycloaddition reactions where new stereocenters are formed.

In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. wikipedia.org This means that substituents that are cis on the dienophile will remain cis in the resulting cyclohexene ring, and trans substituents will remain trans. The reaction is a concerted [4+2] cycloaddition, proceeding through a single, cyclic transition state. wikipedia.org

Furthermore, the approach of the diene to the dienophile can lead to the formation of endo and exo diastereomers. The "endo rule" in Diels-Alder reactions often predicts the major product, which arises from the alignment of the electron-withdrawing groups of the dienophile under the plane of the diene in the transition state, a configuration stabilized by secondary orbital interactions.

While specific studies on the stereochemistry of reactions involving this compound are not extensively detailed in the provided search results, the general principles of stereocontrol in Diels-Alder reactions are directly applicable. The substitution pattern on the diene and the specific reaction conditions will influence the diastereoselectivity of the cycloaddition. Studies on related thiophene S-oxides have shown high syn π-facial stereoselectivity in [4+2]-cycloaddition reactions. researchgate.net

Advanced Spectroscopic and Diffraction Based Structural Characterization of 6,7 Dichlorobenzo B Thiophene 1,1 Dioxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 6,7-Dichlorobenzo[B]thiophene 1,1-dioxide, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring and the benzene (B151609) ring will exhibit distinct chemical shifts. The protons on the thiophene ring (H-2 and H-3) are expected to appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the electron-withdrawing effect of the sulfone group. The aromatic protons on the benzene ring (H-4 and H-5) will also be in the aromatic region, with their precise shifts influenced by the presence of the two chlorine atoms and the fused sulfone-containing ring.

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons of the thiophene ring are expected to be significantly deshielded by the adjacent sulfone group. The carbons attached to the chlorine atoms (C-6 and C-7) will also show characteristic shifts. The quaternary carbons, including those at the ring junction and the one bearing the sulfone group, will also be identifiable.

Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.5 - 7.8Doublet5.0 - 6.0
H-37.2 - 7.5Doublet5.0 - 6.0
H-47.8 - 8.1Doublet8.0 - 9.0
H-57.6 - 7.9Doublet8.0 - 9.0

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2125 - 130
C-3120 - 125
C-3a135 - 140
C-4128 - 133
C-5126 - 131
C-6130 - 135
C-7132 - 137
C-7a138 - 143

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.

The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion region will exhibit a characteristic isotopic pattern. The M, M+2, and M+4 peaks will appear in a ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of benzo[b]thiophene derivatives often involves the loss of small molecules or radicals. For the 1,1-dioxide derivative, common fragmentation pathways could include the loss of SO₂, CO, and chlorine radicals. The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.

Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
234/236/238[M]⁺• (C₈H₄Cl₂O₂S)
170/172/174[M - SO₂]⁺•
135/137[M - SO₂ - Cl]⁺
100[M - SO₂ - 2Cl]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The vibrational modes of this compound will give rise to a characteristic spectrum.

The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfone (SO₂) group, typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. The C-Cl stretching vibrations will appear in the fingerprint region, generally between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to a series of bands in the 1600-1400 cm⁻¹ region.

Raman spectroscopy, being particularly sensitive to non-polar bonds, will complement the IR data. The symmetric vibrations of the aromatic rings and the C-S bond vibrations are expected to be strong in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
SO₂Asymmetric Stretch1330 - 1360
SO₂Symmetric Stretch1140 - 1170
Aromatic C-HStretch3050 - 3150
Aromatic C=CStretch1450 - 1600
C-ClStretch650 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and provides information about the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the conjugated aromatic system.

The parent benzo[b]thiophene shows absorption maxima around 225, 265, and 295 nm. The presence of the electron-withdrawing sulfone group and the two chlorine atoms is expected to cause a bathochromic (red) shift in these absorption bands. The extended conjugation and the influence of the substituents will likely result in absorption maxima at longer wavelengths compared to the parent compound. For a related compound, 3,6-dichloro-benzo[b]thiophene-2-carboxylic acid, absorption maxima have been reported at 239, 251, and 296 nm. caymanchem.com

Predicted UV-Vis Absorption Maxima for this compound

TransitionPredicted λmax (nm)
π→π~240 - 260
π→π~290 - 310

X-ray Diffraction Studies for Elucidating Solid-State Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, confirming the planar benzo[b]thiophene core and the geometry of the sulfone group.

Computational Chemistry and Theoretical Modeling of 6,7 Dichlorobenzo B Thiophene 1,1 Dioxide

Structure Reactivity Relationship Studies in Benzo B Thiophene 1,1 Dioxide Systems Excluding Biological Context

Impact of Halogenation on Electronic Structure, Acidity, and General Chemical Reactivity

The oxidation of the sulfur atom in the thiophene (B33073) ring to a sulfone group significantly alters the electronic landscape of the benzo[b]thiophene system. This transformation converts the electron-donating thiophene moiety into a strongly electron-withdrawing sulfonyl group. semanticscholar.org This fundamental change depletes the aromatic character of the thiophene ring, rendering the benzo[b]thiophene 1,1-dioxide core highly reactive. utexas.edu

The introduction of two chlorine atoms at the 6- and 7-positions of the benzo[b]thiophene 1,1-dioxide backbone is expected to further modulate its electronic structure and reactivity. Chlorine atoms are moderately deactivating and ortho-, para-directing in electrophilic aromatic substitution on a benzene (B151609) ring, due to the interplay of their inductive electron-withdrawing and resonance electron-donating effects. In the case of 6,7-Dichlorobenzo[b]thiophene 1,1-dioxide, the primary electronic influence of the chlorine atoms on the benzene ring is their strong inductive electron-withdrawing effect. This effect is anticipated to decrease the electron density of the entire aromatic system.

This electron-withdrawing nature of the dichlorinated benzene ring, coupled with the potent electron-withdrawing sulfone group, would render the C2-C3 double bond of the thiophene dioxide ring even more electron-deficient. Consequently, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions and a potent Michael acceptor in conjugate additions. utexas.edu The increased electrophilicity of the C2-C3 bond should facilitate reactions with a wide range of nucleophiles.

Investigation of Substituent Effects on Reaction Kinetics and Thermodynamic Control

The presence of the 6,7-dichloro substituents is anticipated to have a discernible impact on the kinetics and thermodynamics of reactions involving the benzo[b]thiophene 1,1-dioxide core. In general, electron-withdrawing substituents can influence reaction rates and the position of equilibrium.

In Diels-Alder reactions, where the benzo[b]thiophene 1,1-dioxide acts as the dienophile, the electron-withdrawing nature of the 6,7-dichloro substituents would lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This would lead to a smaller HOMO-LUMO energy gap with electron-rich dienes, thereby accelerating the rate of the cycloaddition reaction.

For nucleophilic addition reactions to the C2-C3 double bond, the increased electrophilicity of this bond due to the chlorine atoms should lead to faster reaction rates with nucleophiles. However, the steric bulk of the chlorine atoms, although not directly adjacent to the reactive site, could play a minor role in modulating the approach of the nucleophile.

Thermodynamic control in reactions involving this compound would be dictated by the stability of the final products. In addition reactions, the formation of a more stable adduct would be favored. The electron-withdrawing chlorine atoms would stabilize the negative charge development in the transition state of nucleophilic attacks, potentially influencing the regioselectivity of addition in unsymmetrical systems.

While specific kinetic and thermodynamic data for reactions of this compound are scarce, studies on related halogenated systems support these general principles. For instance, the synthesis of various substituted benzo[b]thiophene 1,1-dioxides has shown that the electronic nature of substituents on the benzene ring affects reaction yields and conditions. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Synthetic Outcomes

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for correlating the structural features of molecules with their chemical reactivity or biological activity. In the context of synthetic chemistry, QSAR can be employed to predict the outcome of reactions, such as yields or reaction rates, based on the molecular descriptors of the reactants.

While no specific QSAR studies have been reported for predicting the synthetic outcomes of reactions involving this compound, the methodology has been applied to other benzo[b]thiophene derivatives, primarily in the context of medicinal chemistry. nih.gov These studies demonstrate the feasibility of developing QSAR models for this class of compounds.

To develop a QSAR model for predicting synthetic outcomes for this compound, a dataset of reactions with varying substituents on the reaction partner would be required. Molecular descriptors for these reactants, along with the corresponding reaction yields or rate constants, would be used to build a predictive model.

The following table illustrates a hypothetical set of descriptors that could be used in such a QSAR study.

Descriptor CategorySpecific DescriptorsRelevance to Reactivity
Electronic HOMO energy, LUMO energy, Dipole moment, Partial chargesGoverns electrostatic interactions and orbital-controlled reactions.
Steric Molecular volume, Surface area, Molar refractivityInfluences the accessibility of the reactive site.
Topological Connectivity indices, Shape indicesEncodes information about the molecular structure and branching.
Thermodynamic Heat of formation, Gibbs free energyRelates to the stability of reactants and products.

By establishing a statistically significant correlation between these descriptors and the observed synthetic outcomes, a predictive QSAR model could be developed to guide the synthesis of new derivatives of this compound.

Correlation of Calculated Molecular Descriptors with Observed Chemical Behavior

The chemical behavior of this compound can be rationalized and predicted through the calculation of various molecular descriptors using computational chemistry methods like Density Functional Theory (DFT). rsc.orgscispace.com These descriptors provide quantitative insights into the electronic and steric properties of the molecule.

Electronic Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the LUMO is expected to be significantly lowered by the presence of the two chlorine atoms and the sulfone group, making the molecule a strong electron acceptor. This correlates with its high reactivity as a dienophile in Diels-Alder reactions. The HOMO-LUMO gap would also be a key indicator of its chemical reactivity and spectral properties.

Electrostatic Potential (ESP) Map: An ESP map would visually demonstrate the electron-deficient nature of the C2-C3 double bond and the benzene ring, highlighting the likely sites for nucleophilic attack.

Partial Atomic Charges: Calculation of partial atomic charges would quantify the electron-withdrawing effects of the chlorine atoms and the sulfonyl group, showing a significant positive charge on the sulfur atom and the C2/C3 carbon atoms.

Steric and Topological Descriptors:

Molecular Volume and Surface Area: These descriptors can be correlated with the steric hindrance the molecule presents to incoming reactants.

The following table presents a hypothetical set of calculated molecular descriptors for this compound compared to the parent benzo[b]thiophene 1,1-dioxide. The values are illustrative and intended to show expected trends.

Molecular DescriptorBenzo[b]thiophene 1,1-dioxide (Predicted)This compound (Predicted)Expected Impact of Dichlorination
LUMO Energy (eV) -1.5-2.0Lowered LUMO energy, increased electrophilicity.
HOMO-LUMO Gap (eV) 4.54.2Reduced gap, indicating higher reactivity.
Dipole Moment (Debye) 4.03.5Altered dipole moment due to vector addition of bond dipoles.
Calculated Acidity (pKa of C2-H) ~18~16Increased acidity due to inductive stabilization of the conjugate base.

These calculated descriptors provide a powerful framework for understanding and predicting the chemical reactivity of this compound, even in the absence of extensive experimental data. They support the qualitative predictions made regarding its enhanced electrophilicity and acidity due to the presence of the two chlorine atoms on the benzene ring.

Advanced Functionalization Strategies and Exploratory Applications of Benzo B Thiophene 1,1 Dioxide Derivatives in Materials Science and Synthetic Methodologies

Strategic Derivatization at the C-3 Position and Other Reactive Sites

The functionalization of the benzo[b]thiophene core is heavily influenced by the oxidation state of the sulfur atom. In the parent benzo[b]thiophene, electrophilic substitution typically occurs at the electron-rich C-3 position. However, oxidation to the 1,1-dioxide reverses this polarity. The sulfone group withdraws electron density, deactivating the ring and making the C-2 position more susceptible to functionalization, particularly through modern catalytic methods.

Recent advancements have focused on palladium-catalyzed C-H activation to achieve highly selective derivatization at the C-2 position. nih.govacs.orgacs.org These methods avoid the need for pre-functionalized starting materials and offer a direct route to C-2 arylated or alkenylated products. nih.govacs.org For instance, Pd(II)-catalyzed oxidative olefination with styrenes and acrylates proceeds with high C-2 selectivity, providing a pathway to construct π-conjugated molecules. acs.org Similarly, direct arylation with arylboronic acids has been shown to occur exclusively at the C-2 position, with no C-3 arylated products observed. acs.org

While C-2 functionalization is now predominant, derivatization at the C-3 position is still synthetically valuable. It is often achieved by starting with a 3-halobenzo[b]thiophene, oxidizing it to the 1,1-dioxide, and then performing nucleophilic substitution at the C-3 position. nih.gov This strategy has been employed to synthesize a library of 3-thio-substituted benzo[b]thiophene 1,1-dioxides for biological screening. nih.gov

The reactivity of the benzo[b]thiophene 1,1-dioxide core also allows it to act as a Michael acceptor and a dienophile in cycloaddition reactions, further expanding the possibilities for derivatization at the thiophene (B33073) ring. utexas.edu

Table 1: Key Functionalization Reactions of the Benzo[b]thiophene 1,1-dioxide Core

PositionReaction TypeReagents/CatalystResulting StructureReference
C-2Direct ArylationArylboronic acids / Pd(II) catalyst2-Aryl-benzo[b]thiophene 1,1-dioxide nih.govacs.org
C-2Oxidative Olefination (Heck)Alkenes / Pd(II) catalyst2-Alkenyl-benzo[b]thiophene 1,1-dioxide acs.org
C-3Nucleophilic SubstitutionThiols / Base (starting from 3-bromo derivative)3-Thio-benzo[b]thiophene 1,1-dioxide nih.gov
C-2 & C-3Diels-Alder ReactionActs as dienophileCycloaddition products utexas.edu
C-2 & C-3Michael AdditionActs as Michael acceptor1,4-addition products utexas.edu

Synthesis of Conjugated Polymers and Oligomers Incorporating Benzo[b]thiophene 1,1-dioxide Moieties

The potent electron-accepting character of the benzo[b]thiophene 1,1-dioxide unit makes it a highly valuable component for constructing donor-acceptor (D-A) type conjugated polymers and oligomers. rsc.org The inclusion of this moiety allows for precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels and the band gap of the resulting materials, which is crucial for applications in organic electronics. nih.gov

The synthesis of these conjugated systems typically relies on transition metal-catalyzed cross-coupling reactions, such as Stille and Suzuki-Miyaura couplings. nih.govnih.gov For example, 2,5-bis(tributylstannyl)thiophene (B173521) 1,1-dioxide and 2,5-diiodothiophene (B186504) 1,1-dioxide have been used as building blocks in Stille reactions to produce oligomers with alternating electron-donating and electron-withdrawing groups. nih.gov More recently, direct arylation polycondensation has emerged as a more atom-economical method for creating such polymers. rsc.org

These strategies allow for the creation of a wide array of π-conjugated frameworks. acs.org The resulting polymers and oligomers are investigated for their electronic and photophysical properties, with many finding use in devices like polymer light-emitting diodes. nih.gov The strong intermolecular interactions facilitated by the sulfur-rich core, combined with the electronic tuning from the sulfone group, are key to enhancing charge transport and device performance. acs.org

Exploration as Building Blocks for Advanced Materials

The unique electronic and photophysical properties of benzo[b]thiophene 1,1-dioxide derivatives make them exceptional building blocks for a new generation of advanced materials, particularly in optoelectronics and supramolecular assemblies.

Optoelectronics: A significant finding is that aryl-substituted benzo[b]thiophene 1,1-dioxides can exhibit aggregation-induced emission (AIE). nih.govacs.orgresearchgate.net Unlike many fluorophores that suffer from quenching in the solid state, AIE materials become more emissive upon aggregation, making them ideal for applications in solid-state lighting and sensors. The oxidation of the benzothiophene (B83047) core to the 1,1-dioxide reduces the HOMO-LUMO band gap and enhances photoluminescence efficiencies. nih.govacs.org These properties have led to their use as emitters in Organic Light-Emitting Diodes (OLEDs) and as components in large Stokes shift "push-pull" fluorophores for bio-imaging. chemrxiv.org

Supramolecular Assemblies and Molecular Switches: The rigid, planar structure of the benzo[b]thiophene 1,1-dioxide core can be incorporated into larger systems to direct their assembly. They have been used as a structural unit in diarylethene-based fluorophores that are reversibly switchable, demonstrating potential for use in molecular memory and photo-responsive materials. chemrxiv.org

Table 2: Applications of Benzo[b]thiophene 1,1-dioxide in Advanced Materials

Material TypeKey PropertyApplicationReference
OLED EmittersHigh Photoluminescence EfficiencyOrganic Light-Emitting Diodes chemrxiv.org
AIEgensAggregation-Induced Emission (AIE)Solid-State Sensors, Bio-imaging nih.govacs.orgresearchgate.net
"Push-Pull" FluorophoresLarge Stokes ShiftMulticolor Live-Cell Imaging chemrxiv.org
Photochromic MaterialsReversible photoswitchingMolecular Switches, Optical Data Storage chemrxiv.org

Utility as Versatile Synthetic Intermediates in the Construction of Complex Molecular Architectures

The benzo[b]thiophene 1,1-dioxide scaffold is a privileged structure in medicinal chemistry and serves as a versatile starting point for the synthesis of complex, biologically active molecules. bohrium.comresearchgate.net Its derivatives have been identified as potent inhibitors of various enzymes and signaling pathways implicated in human diseases.

For example, different derivatives of this scaffold have been developed as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a key protein involved in cancer cell proliferation and survival. nih.govresearchgate.net More recently, derivatives have been identified as covalent inhibitors of phosphoglycerate dehydrogenase (PHGDH), a metabolic enzyme that is a promising target for cancer treatment. nih.gov The electrophilic nature of the C2-C3 double bond in the sulfone ring makes it susceptible to nucleophilic attack, a property exploited in the design of targeted covalent inhibitors. chemrxiv.orgacs.org

Furthermore, research has shown that the benzo[b]thiophene 1,1-dioxide core can be readily linked to existing drug molecules, such as indometacin and ibuprofen, creating new hybrid compounds with potentially novel activities. nih.govrsc.org This highlights the scaffold's utility as a platform for generating complex molecular architectures with tailored biological functions.

Role in Catalytic Systems

The application of benzo[b]thiophene 1,1-dioxide and its derivatives within catalytic systems, either as ligands for organometallic catalysts or as organocatalysts themselves, is a less explored area of research. The vast majority of literature describes the synthesis of these compounds using catalysts, rather than the compounds acting as catalysts. acs.orgacs.orgresearchgate.net

Thiophenes, in general, are considered poor ligands for transition metals. However, the oxidation of the sulfur atom to a sulfone drastically alters the electronic properties of the ring. The strong electron-withdrawing sulfone group could potentially be used to modulate the electronic environment of a metal center if the scaffold were incorporated into a ligand structure. This could influence the metal's reactivity and selectivity in catalytic cycles.

While there is a report on thiourea (B124793) dioxide being used as an organocatalyst, this is a structurally distinct molecule. rsc.org The potential for the benzo[b]thiophene 1,1-dioxide core to act as a non-covalent organocatalyst, perhaps by activating substrates through hydrogen bonding or other weak interactions, remains largely hypothetical and an open field for future investigation. Currently, there is a lack of direct research demonstrating the utility of 6,7-Dichlorobenzo[b]thiophene 1,1-dioxide or its close analogues in catalytic applications.

Future Research Directions and Unaddressed Challenges in 6,7 Dichlorobenzo B Thiophene 1,1 Dioxide Chemistry

Development of More Sustainable, Green, and Atom-Economical Synthetic Methodologies

A primary challenge in the synthesis of functionalized benzo[b]thiophenes, including the 6,7-dichloro derivative, is the reliance on multi-step procedures that often employ harsh reagents and generate significant waste. Future research must prioritize the development of more environmentally benign and efficient synthetic routes.

Green Chemistry Approaches: Recent advancements in the synthesis of benzo[b]thiophene-1,1-dioxides have highlighted the potential of greener methods. For instance, a metal-free approach utilizing hydrogen peroxide (H₂O₂) and potassium iodide (KI) offers an efficient and controllable transformation of sulfonyl hydrazides and alkynes. researchgate.netresearchgate.net Another promising direction is the use of electrochemical synthesis, which avoids the need for stoichiometric chemical oxidants and often proceeds under mild, room-temperature conditions. nih.govrsc.orgdocumentsdelivered.comrsc.org These electrochemical methods, which can be tuned by adjusting the electric potential, align well with the principles of green chemistry and offer a pathway to reduce the environmental impact of synthesis. nih.govrsc.org

Atom-Economical Strategies: The concept of atom economy is crucial for sustainable synthesis. Methodologies such as C-H activation and functionalization are at the forefront of this effort. acs.orgorganic-chemistry.orgrsc.orgmdpi.com Direct C-H arylation, for example, allows for the formation of C-C bonds without the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and byproducts. acs.orgorganic-chemistry.orgmdpi.com Gold-catalyzed carbothiolation represents another atom-economic route to substituted benzothiophenes. organic-chemistry.org Future work should focus on adapting these C-H activation and other catalytic strategies to the specific synthesis of 6,7-Dichlorobenzo[b]thiophene 1,1-dioxide, which would represent a significant step towards more sustainable production.

Table 1: Comparison of Synthetic Methodologies for Benzo[b]thiophene 1,1-dioxide Scaffolds

MethodologyKey FeaturesAdvantagesChallenges for 6,7-Dichloro Derivative
Classical CyclizationMulti-step, often requires harsh conditions.Well-established and versatile.Low atom economy, potential for significant waste.
H₂O₂/KI SystemMetal-free, radical pathway. researchgate.netresearchgate.netGreen, uses simple reagents. researchgate.netSubstrate scope and regioselectivity with dichloro-substitution needs investigation.
Electrochemical SynthesisAvoids chemical oxidants, mild conditions. nih.govrsc.orgHighly tunable, sustainable. nih.govrsc.orgElectrochemical stability of the chlorinated ring, selective activation.
C-H Activation/ArylationDirect functionalization of C-H bonds. acs.orgorganic-chemistry.orgHigh atom economy, fewer steps. mdpi.comRegioselective activation of specific C-H bonds on the dichlorinated ring.

Discovery and Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The benzo[b]thiophene 1,1-dioxide core is known for its reactivity in cycloaddition reactions, where it can act as either a diene or a dienophile. researchgate.netiosrjournals.orgresearchgate.netresearchtrends.net This dual reactivity opens up possibilities for constructing complex polycyclic systems. Future research should aim to explore the full extent of this reactivity, particularly how the 6,7-dichloro substitution pattern influences the electronic properties and, consequently, the reaction outcomes.

Novel Cycloaddition Pathways: While Diels-Alder reactions of benzo[b]thiophene S,S-dioxides are known, there is scope for discovering unprecedented cycloaddition pathways. researchgate.netiosrjournals.orgresearchgate.net This could involve exploring reactions with a wider range of dienes, dienophiles, and 1,3-dipoles. iosrjournals.org The electron-withdrawing nature of the sulfone and the chloro substituents is expected to make the diene system electron-poor, favoring reactions with electron-rich partners. Systematic studies into these transformations could lead to the synthesis of novel, sterically hindered, and electronically distinct molecules.

Post-Synthetic Functionalization: Another area ripe for exploration is the post-synthetic modification of the this compound core. The presence of two chlorine atoms and reactive sites on the thiophene (B33073) dioxide ring provides multiple handles for further chemical transformations. Developing selective functionalization reactions at these positions would unlock access to a vast chemical space of new derivatives with tailored properties. This could include transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution, with the challenge being the selective reaction at one site over others.

Application of Advanced In-situ Characterization Techniques for Real-time Reaction Monitoring

Understanding the intricate mechanisms and kinetics of the synthesis and reactions of this compound is paramount for optimizing reaction conditions and discovering new transformations. Advanced in-situ spectroscopic techniques are powerful tools for achieving this.

The investigation of reaction mechanisms in catalysis is often challenging due to rapid transient changes and the complexity of the reactions. youtube.com Techniques such as in-situ Raman spectroscopy have been successfully used to characterize the reaction pathways of organosulfur compounds in complex environments, such as during thermochemical sulfate (B86663) reduction. nju.edu.cn Similarly, in-situ NMR and IR spectroscopy can provide real-time information on the formation of intermediates and products. Applying these techniques to the synthesis of benzo[b]thiophene dioxides could provide direct evidence for proposed radical or ionic intermediates, helping to settle mechanistic questions. researchgate.netnih.gov For example, real-time monitoring could elucidate the dynamics of the proposed spirocyclization intermediates in electrochemical syntheses. nih.govrsc.org This deeper mechanistic understanding is crucial for the rational design of more efficient and selective reactions. youtube.com

Deeper Integration of Computational and Experimental Approaches for Predictive Chemistry

The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. For this compound, a deeper integration of these approaches holds the key to predictive chemistry.

Predictive Reactivity Models: Computational methods, particularly Density Functional Theory (DFT), have already been employed to understand the regioselectivity and reaction barriers in the synthesis of benzo[b]thiophene-1,1-dioxides. nih.govtandfonline.comresearchgate.net Future efforts should focus on developing robust predictive models for the reactivity of substituted derivatives like the 6,7-dichloro compound. nih.govacs.orgyoutube.com These models could predict the outcomes of reactions, guide the selection of substrates and catalysts, and accelerate the discovery of new transformations. Machine learning and deep learning models are emerging as powerful tools for predicting chemical reactivity and properties, and their application to this class of compounds could significantly reduce the need for extensive experimental screening. nih.govyoutube.comnih.gov

Informing Mechanistic Studies: Computational studies can provide detailed insights into transition states and reaction pathways that are often difficult to probe experimentally. For instance, DFT calculations can help to rationalize the observed stereoselectivity in cycloaddition reactions or the regioselectivity in C-H functionalization. researchgate.netresearchgate.net By combining these computational predictions with experimental validation, a more complete and accurate picture of the reaction mechanisms can be constructed, enabling a more rational approach to synthesis and catalysis.

Table 2: Computational and Experimental Synergy

Area of IntegrationComputational ApproachExperimental ValidationPotential Impact
Reaction SelectivityDFT calculations of transition state energies. nih.govresearchgate.netProduct ratio analysis (NMR, GC-MS).Rational control over reaction outcomes.
Reactivity PredictionMachine Learning models trained on reaction data. nih.govnih.govHigh-throughput screening of predicted reactions.Accelerated discovery of new reactions and optimal conditions.
Mechanistic ElucidationMapping potential energy surfaces, identifying intermediates.In-situ spectroscopy to detect transient species. youtube.comnju.edu.cnFundamental understanding leading to rational catalyst design.

Potential in Emerging Fields of Chemical Science and Technology Beyond Current Applications

While benzo[b]thiophene 1,1-dioxides have been investigated for their applications in medicinal chemistry (e.g., as enzyme inhibitors) and materials science (e.g., in OLEDs), the unique properties of the 6,7-dichloro derivative may open doors to new and emerging fields. nih.govresearchgate.netnih.govchemrxiv.orgnih.gov

Advanced Materials: The electron-accepting nature of the thiophene-1,1-dioxide core, enhanced by the chloro-substituents, makes these compounds interesting candidates for n-type organic semiconductors. britannica.com Fused thiophenes are known for their high charge transport characteristics, and the sulfur-rich nature can lead to strong intermolecular interactions, which is beneficial for charge transfer. acs.org Research into the self-assembly and electronic properties of this compound and its derivatives could lead to their use in advanced electronic devices, such as organic field-effect transistors (OFETs) and sensors. The development of organosulfur polymers for advanced lithium-sulfur batteries is another area where such compounds could find application. researchgate.netresearchgate.net

Nanomedicine and Chemical Biology: The reactivity of the benzo[b]thiophene 1,1-dioxide scaffold towards nucleophiles, including biological ones, has been noted. nih.govuq.edu.au This suggests potential applications in chemical biology and nanomedicine. For example, these compounds could be developed as covalent inhibitors for specific protein targets, a strategy that is gaining traction in drug discovery. nih.gov Furthermore, their fluorescent properties could be harnessed for developing chemical probes for bioimaging. rsc.orgchemrxiv.org The incorporation of this scaffold into nanocarriers could lead to targeted drug delivery systems with unique release mechanisms based on the local chemical environment. The design of benzo[b]thiophene-6-carboxamide 1,1-dioxides has already shown promise as inhibitors of cancer cell growth at nanomolar concentrations. nih.govresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.